![molecular formula C6H10NNa3O14S3 B12092939 Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B12092939.png)

Trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfato de trisodio;[2,5-dihidroxi-3-(sulfonatoamino)-6-(sulfonatooximetil)oxan-4-il], también conocido como Fondaparinux sódico, es un anticoagulante sintético. Es un pentasacárido que inhibe selectivamente el factor Xa, un componente esencial en la cascada de coagulación. Este compuesto se utiliza principalmente para prevenir y tratar la trombosis venosa profunda y la embolia pulmonar .

Métodos De Preparación

La síntesis de Fondaparinux sódico implica varios pasos:

Reacción de Acoplamiento: El proceso comienza con el acoplamiento del monosacárido E-3 y el tetrasacárido DCBA-2 en presencia de un solvente orgánico y un catalizador para formar el pentasacárido EDCBA-1.

Hidrólisis: El pentasacárido EDCBA-1 se hidroliza luego en presencia de un solvente orgánico y una base inorgánica, como hidróxido de sodio o hidróxido de potasio, para producir el pentasacárido EDCBA-2.

Análisis De Reacciones Químicas

El Fondaparinux sódico experimenta varias reacciones químicas:

Oxidación y Reducción: Puede participar en reacciones de oxidación y reducción, aunque estas no son comunes en sus aplicaciones típicas.

Reacciones de Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando sus grupos sulfonato.

Reactivos y Condiciones Comunes: Los reactivos típicos incluyen trióxido de azufre para la sulfatación y solventes orgánicos como diclorometano, metanol, etanol y tetrahidrofurano.

Aplicaciones Científicas De Investigación

El Fondaparinux sódico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición del factor Xa y la cascada de coagulación.

Biología: Los investigadores lo utilizan para investigar los mecanismos de coagulación de la sangre y el papel del factor Xa en varios procesos biológicos.

Medicina: El Fondaparinux sódico se estudia ampliamente por su potencial terapéutico en la prevención y el tratamiento de trastornos tromboembólicos.

Industria: Se utiliza en la industria farmacéutica para la producción de medicamentos anticoagulantes.

Mecanismo De Acción

El Fondaparinux sódico ejerce sus efectos inhibiendo selectivamente el factor Xa. Se une a la antitrombina III, mejorando su capacidad para neutralizar el factor Xa en aproximadamente 300 veces. Esta inhibición interrumpe la cascada de coagulación, previniendo la formación de trombina y la posterior formación de coágulos sanguíneos. El Fondaparinux sódico no afecta directamente la trombina o las plaquetas .

Comparación Con Compuestos Similares

El Fondaparinux sódico es único en comparación con otros anticoagulantes debido a su naturaleza sintética y la inhibición específica del factor Xa. Los compuestos similares incluyen:

Heparina: Un anticoagulante de origen natural que también inhibe el factor Xa pero tiene un rango más amplio de objetivos.

Heparina de bajo peso molecular (HBPM): Un derivado de la heparina con farmacocinética más predecible y un menor riesgo de trombocitopenia inducida por heparina.

Rivaroxaban y Apixaban: Anticoagulantes orales que también inhiben el factor Xa pero difieren en su administración y perfiles farmacocinéticos.

El Fondaparinux sódico destaca por su alta especificidad para el factor Xa y su origen sintético, lo que lo convierte en una herramienta valiosa tanto en la investigación como en la clínica.

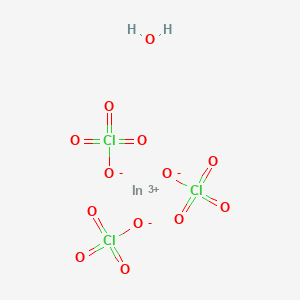

Propiedades

Fórmula molecular |

C6H10NNa3O14S3 |

|---|---|

Peso molecular |

485.3 g/mol |

Nombre IUPAC |

trisodium;[2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C6H13NO14S3.3Na/c8-4-2(1-19-23(13,14)15)20-6(9)3(7-22(10,11)12)5(4)21-24(16,17)18;;;/h2-9H,1H2,(H,10,11,12)(H,13,14,15)(H,16,17,18);;;/q;3*+1/p-3 |

Clave InChI |

PCRDKLPBWDHGMF-UHFFFAOYSA-K |

SMILES canónico |

C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)

![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)

![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)

![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)